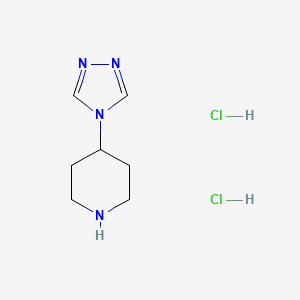

4-(4H-1,2,4-三唑-4-基)哌啶二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves multi-step processes that include nucleophilic aromatic substitution, hydrogenation, and iodination as seen in the synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib . Another example is the synthesis of 3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo-[2,1-c][1,2,4]triazole, which was achieved through etherification, hydrazonation, cyclization, and reduction . These methods could potentially be adapted for the synthesis of 4-(4H-1,2,4-Triazol-4-yl)piperidine dihydrochloride by modifying the functional groups and reaction conditions accordingly.

Molecular Structure Analysis

The molecular structure of piperidine derivatives has been studied using various analytical techniques such as NMR and ESI-MS/MS . Additionally, theoretical studies such as DFT calculations at the B3LYP/6-311+G(d,p) level of theory have been used to analyze the stability of tautomers in related compounds . These techniques could be applied to determine the molecular structure and stability of 4-(4H-1,2,4-Triazol-4-yl)piperidine dihydrochloride.

Chemical Reactions Analysis

The chemical reactions of piperidine derivatives are influenced by the nature of substitutions on the piperidine ring. For instance, the presence of a benzhydryl-sulfonyl group and various substitutions on the benzhydryl and sulfonamide rings have been shown to influence the antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives . Similarly, the triazine ring has been identified as a critical functional group for the potency and selectivity of soluble epoxide hydrolase inhibitors . These findings suggest that the chemical reactivity of 4-(4H-1,2,4-Triazol-4-yl)piperidine dihydrochloride would be affected by the specific substituents attached to the triazole and piperidine rings.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine and triazole derivatives can vary widely depending on their substitution patterns. For example, the solubility, melting point, and stability of these compounds can be affected by the presence of different functional groups. The papers provided do not directly discuss the physical and chemical properties of 4-(4H-1,2,4-Triazol-4-yl)piperidine dihydrochloride, but they do provide insights into how structural modifications can alter the properties of related compounds. For instance, phenyl group substitution was important for reducing clearance and establishing good oral exposure in the case of 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors . These insights could guide the prediction and analysis of the properties of 4-(4H-1,2,4-Triazol-4-yl)piperidine dihydrochloride.

科学研究应用

药物开发中的三唑衍生物

三唑衍生物,包括 4-(4H-1,2,4-三唑-4-基)哌啶二盐酸盐,由于其多样化的生物活性,在开发新药中是不可或缺的。这些化合物一直是众多研究和专利的主题,突出了它们在治疗各种疾病中的潜力。三唑衍生物的合成和评估一直是重点,重点是开发高效、可持续的方法,同时考虑绿色化学原则。这些化合物具有广泛的生物活性,例如抗炎、抗菌、抗肿瘤和抗病毒特性,使其成为药物研究的焦点 (Ferreira 等,2013)。

广泛的生物活性

1,2,4-三唑衍生物的多样化的生物活性已被广泛记录。这些化合物表现出抗菌、抗真菌、抗氧化、抗炎、抗病毒甚至抗肿瘤活性。这些衍生物的多功能性和功效使其成为药物化学和药物发现中的宝贵资源。最近的进展和治疗研究强调了基于三唑的分子片段在开发针对各种疾病的新药中的重要性 (Ohloblina,2022)。

治疗中的哌啶衍生物

哌啶衍生物,包括 4-(4H-1,2,4-三唑-4-基)哌啶二盐酸盐,已被确定为药物合理设计中的重要物质。哌啶核的修饰导致了广泛的治疗用途,例如抗精神病、抗组胺、抗心绞痛、抗抑郁、抗癌、抗病毒、心脏保护剂和抗炎剂。哌啶支架在药物设计中的灵活性是显而易见的,对取代模式的轻微改变会导致药用潜力的显着变化 (Rathi 等,2016)。

三唑在应用科学和农业中的应用

除了药用应用外,1,2,4-三唑衍生物还用于工程、冶金和农业等各个领域。它们用作光学材料、光敏剂、着色剂、抗氧化剂、燃料和油类的添加剂,甚至用作缓蚀剂。它们的低毒性使它们适用于控制农业中的各种害虫,进一步突显了它们的通用性和广泛的用途 (Parchenko,2019)。

属性

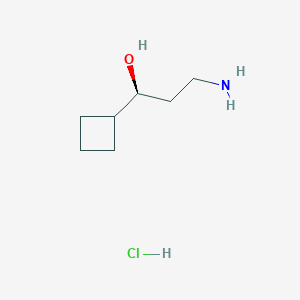

IUPAC Name |

4-(1,2,4-triazol-4-yl)piperidine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4.2ClH/c1-3-8-4-2-7(1)11-5-9-10-6-11;;/h5-8H,1-4H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBYQNIAHNRQKBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C=NN=C2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4H-1,2,4-Triazol-4-yl)piperidine dihydrochloride | |

CAS RN |

690261-92-8 |

Source

|

| Record name | 4-(4H-1,2,4-Triazol-4-yl)piperidine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclopentyl-5-[1-[(2-methylphenyl)methyl]-2,4-dioxoquinazolin-3-yl]pentanamide](/img/structure/B2516273.png)

![N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-N'-(3,4-difluorophenyl)urea](/img/structure/B2516274.png)

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2516275.png)

![N-benzyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2516277.png)

![6-[[4-(4-chlorophenyl)-5-(pyridin-3-ylmethylsulfanyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2516283.png)

![3-[5-(4-Fluorophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B2516284.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2516286.png)